molecular formula C20H17N5O2S3 B2525188 N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide CAS No. 477214-92-9

N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide

Cat. No. B2525188
CAS RN: 477214-92-9
M. Wt: 455.57
InChI Key: HSJFXWVEZZIODX-UHFFFAOYSA-N
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Description

The compound "N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide" is a derivative of 1,3,4-thiadiazole, a heterocyclic compound that has garnered interest due to its diverse biological activities and potential applications in various fields such as medicine, dyes, and materials science. Thiadiazole derivatives are known for their anticancer, antifungal, and anti-inflammatory properties, making them valuable targets for pharmaceutical development .

Synthesis Analysis

The synthesis of thiadiazole derivatives often involves the reaction of appropriate precursors under specific conditions to introduce the desired functional groups. For instance, Schiff's bases containing a thiadiazole scaffold and benzamide groups have been synthesized using microwave-assisted, solvent-free methods, which are advantageous for their speed and environmental friendliness . Similarly, the synthesis of other thiadiazole derivatives has been reported using reactions such as dehydrosulfurization in a DMF medium, which yielded the target product with a high degree of purity as confirmed by NMR spectroscopy . These methods highlight the versatility and adaptability of synthetic approaches to obtain thiadiazole derivatives with potential biological activities.

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is characterized by the presence of a thiadiazole ring, which can be substituted with various groups to modulate the compound's properties. The structure of these compounds is typically confirmed using spectroscopic techniques such as IR, NMR, and mass spectrometry . The presence of benzamide groups and other substituents like benzo[d]thiazol influences the molecular interactions and stability of the compounds, which can be further studied using molecular docking to predict their mechanism of action .

Chemical Reactions Analysis

Thiadiazole derivatives can participate in various chemical reactions, depending on their substituents. For example, reactions with N-sulfonylamines can lead to the formation of 1,2,5-thiadiazoles, 1,2,3-oxathiazoles, and acrylamidines, demonstrating the reactivity and potential for chemical diversification of these compounds . The ability to undergo different reactions expands the utility of thiadiazole derivatives in synthesizing a wide range of biologically active molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives, such as solubility, fluorescence characteristics, and aggregation-induced emission effect (AIEE), are influenced by the nature of the substituents on the thiadiazole and benzamide rings . These properties are crucial for the application of thiadiazole derivatives in fields like fluorescence imaging and materials science. Additionally, the evaluation of ADMET properties is essential for determining the drug-likeness of these compounds, with studies showing good oral drug-like behavior for some synthesized thiadiazole derivatives .

Scientific Research Applications

Synthesis and Characterization

Research has developed various heterocyclic compounds related to the specified compound through sophisticated chemical synthesis techniques. These compounds are characterized using analytical methods like NMR, FT-IR, and mass spectrometry, which confirm their structural integrity. For example, Patel et al. (2015) have reported the synthesis and spectroscopic study of benzothiazolyl derivatives, showcasing the methodological advancements in crafting such molecules with potential biological applications (Patel, G. K., Patel, H. S., & Shah, P., 2015).

Biological Activities

  • Antimicrobial and Antifungal Properties : The synthesized derivatives exhibit promising antibacterial and antifungal properties against various strains of bacteria and fungi. This is particularly important in addressing the challenge of microbial resistance to conventional antibiotics. For instance, compounds have shown activity against both gram-positive and gram-negative bacteria, as well as fungi, indicating a broad spectrum of potential therapeutic applications (Patel, G. K., & Patel, H. S., 2015).

  • Anticancer Potential : Several studies have focused on the anticancer properties of these compounds, with tests conducted on various cancer cell lines. The derivatives have shown moderate to excellent anticancer activity, suggesting their potential as leads for the development of new anticancer agents. For example, Ravinaik et al. (2021) have evaluated the anticancer efficacy of N-substituted benzamides against breast, lung, colon, and ovarian cancer cell lines, highlighting some derivatives with superior activity compared to reference drugs (Ravinaik, B., Rao, M. V., Rao, P. P., Ramachandran, D., & Reddy, D., 2021).

  • Nematicidal Activity : The search for effective nematicides has led to the exploration of thiadiazole derivatives for agricultural applications. Liu et al. (2022) reported compounds showing significant nematicidal activity against Bursaphelenchus xylophilus, a pest responsible for pine wilt disease. This study underscores the potential of these compounds in developing safer, more effective nematicidal agents (Liu, D., Wang, Z., Zhou, J., & Gan, X., 2022).

Future Directions

Given the wide range of biological activities exhibited by similar compounds, this compound could be a potential candidate for further study in various fields such as medicinal chemistry, drug discovery, and pharmacology .

properties

IUPAC Name

N-[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O2S3/c26-16(11-10-13-6-2-1-3-7-13)22-19-24-25-20(30-19)28-12-17(27)23-18-21-14-8-4-5-9-15(14)29-18/h1-9H,10-12H2,(H,21,23,27)(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSJFXWVEZZIODX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=NN=C(S2)SCC(=O)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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